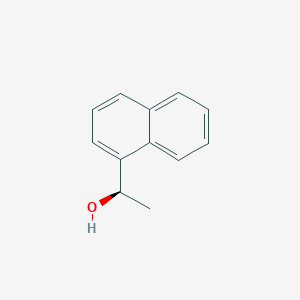

(R)-1-(naphthalen-1-yl)ethanol

概要

説明

®-1-(Naphthalen-1-yl)ethanol is a chiral secondary alcohol with a naphthalene ring attached to the carbon atom bearing the hydroxyl group

Synthetic Routes and Reaction Conditions:

Reduction of Ketones: One common method for preparing ®-1-(naphthalen-1-yl)ethanol involves the enantioselective reduction of 1-acetonaphthone using chiral catalysts or reducing agents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired enantiomer with high enantiomeric excess.

Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 1-acetonaphthone using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium complexes.

Industrial Production Methods:

Catalytic Hydrogenation: In an industrial setting, the catalytic hydrogenation of 1-acetonaphthone using chiral catalysts is a scalable method. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and enantiomeric purity.

Types of Reactions:

Oxidation: ®-1-(Naphthalen-1-yl)ethanol can undergo oxidation to form 1-acetonaphthone. Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and manganese dioxide.

Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1-ethylnaphthalene, using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane, manganese dioxide in toluene.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products:

Oxidation: 1-Acetonaphthone.

Reduction: 1-Ethylnaphthalene.

Substitution: 1-(Naphthalen-1-yl)ethyl chloride or bromide.

科学的研究の応用

Pharmaceutical Applications

- Chiral Intermediate in Drug Synthesis

- Calcium Receptor Modulators

Synthetic Applications

This compound is employed as a coupling reagent in various organic reactions. Its utility extends to the synthesis of ligands, such as ferrocene aminophosphoxazoline ligands, which are important in asymmetric catalysis .

Biotransformation Studies

A study focusing on the biotransformation of this compound demonstrated that using specific microbial strains can lead to efficient resolution processes. The strain Bacillus cereus showed an 86% conversion rate of this compound into (S)-1-(naphthalen-1-yl)ethanol with an ee of 80% under optimized conditions (pH 7.0 and 30 °C) .

Synthesis of Calcium Modulators

Research into evocalcet highlighted the importance of this compound as an intermediate in synthesizing compounds that modulate calcium receptors effectively. This application underscores its relevance in developing treatments for metabolic disorders related to calcium regulation .

作用機序

The mechanism of action of ®-1-(Naphthalen-1-yl)ethanol depends on its application:

As a Chiral Building Block: The compound’s chirality allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products.

In Catalysis: As a ligand, it coordinates with metal centers in catalysts, influencing the stereochemistry of the catalytic process.

類似化合物との比較

(S)-1-(Naphthalen-1-yl)ethanol: The enantiomer of ®-1-(Naphthalen-1-yl)ethanol, which has similar chemical properties but different biological activities.

1-(Naphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of ®-1-(Naphthalen-1-yl)ethanol.

1-Ethylnaphthalene: The fully reduced form of ®-1-(Naphthalen-1-yl)ethanol.

Uniqueness: ®-1-(Naphthalen-1-yl)ethanol is unique due to its chirality, which makes it valuable in asymmetric synthesis and catalysis. Its ability to induce enantiomeric purity in products sets it apart from its achiral counterparts.

生物活性

(R)-1-(naphthalen-1-yl)ethanol, a chiral alcohol derived from naphthalene, has garnered attention in recent years for its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anticancer agent, as well as in other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety attached to a secondary alcohol. Its chemical structure can be represented as follows:

This compound's chirality plays a crucial role in its biological interactions, influencing its pharmacokinetics and pharmacodynamics.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and related compounds. The following table summarizes key findings from recent research.

Case Studies

- MDA-MB-231 Breast Cancer Cells : In a study focusing on breast cancer, this compound demonstrated an IC50 value of 5.2 µM, indicating potent antiproliferative effects. The mechanism involved the induction of apoptosis and significant cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent against aggressive breast cancer types .

- A549 Lung Cancer Cells : Another investigation revealed that this compound inhibited the proliferation of A549 lung cancer cells with an IC50 of 3.8 µM. The study proposed that the compound's action was mediated through apoptotic pathways, further supporting its role as an anticancer agent .

- HeLa Cervical Cancer Cells : Research on HeLa cells indicated an IC50 value of 4.0 µM, with evidence suggesting that the compound disrupts microtubule dynamics, which is critical for cell division and proliferation .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints, particularly G2/M phase, preventing cancer cells from dividing and proliferating.

- Microtubule Disruption : Similar to other naphthalene derivatives, this compound may interfere with microtubule assembly, which is vital for mitosis.

Additional Biological Activities

Beyond anticancer effects, this compound has been explored for other therapeutic applications:

- Antimicrobial Properties : Some studies suggest that naphthalene derivatives exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties linked to naphthalene compounds, which could be beneficial in treating inflammatory diseases.

特性

IUPAC Name |

(1R)-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQOYRPWJULJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426275 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42177-25-3 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。